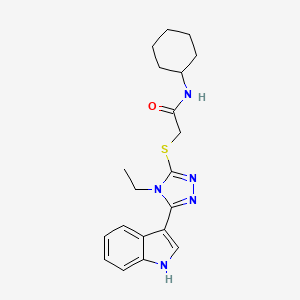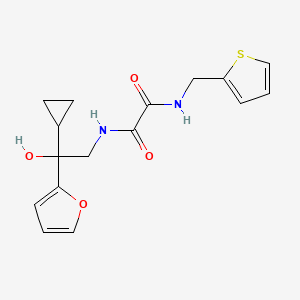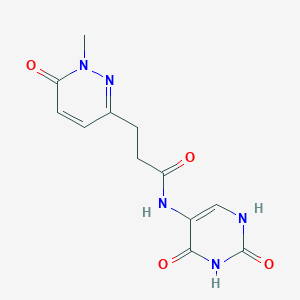![molecular formula C21H16N4O2S3 B2547261 N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260622-04-5](/img/structure/B2547261.png)
N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors like reactivity, selectivity, and the conditions needed for the reaction are considered. Techniques like IR spectroscopy and NMR spectroscopy can be used to study these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) can be used to study the thermal properties of the compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in the development of pharmaceuticals. Research has shown the synthesis of various heterocyclic derivatives using cyanophenyl groups, demonstrating their utility in creating bioactive molecules with potential therapeutic applications. For instance, studies have focused on the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, indicating the versatility of cyanophenyl groups in heterocyclic chemistry (Hachiyama et al., 1983).
Antimicrobial and Antitumor Activities
The cyanophenyl moiety has been utilized in synthesizing compounds with significant antimicrobial and antitumor activities. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cell lines, highlighting the potential of these compounds in cancer therapy (Albratty et al., 2017). Another study synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Organic Synthesis Methodologies
The compound's structure has also facilitated the development of new synthetic methodologies. For instance, the crystal structures of related compounds have been analyzed to understand their molecular conformations better, which aids in designing more effective synthesis routes (Subasri et al., 2016). Additionally, the design and synthesis of analogs as glutaminase inhibitors underscore the compound's utility in targeting specific enzymes for therapeutic purposes (Shukla et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S3/c22-12-14-3-1-4-15(11-14)23-18(26)13-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-16-5-2-9-28-16/h1-5,7,9-11H,6,8,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZZUXONNBLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)




![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)



![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)
![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)